

CAS number 36589-61-4 properties and hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,4-Butanedisulfonic Acid Disodium Salt
Cat. No.:	B010914

[Get Quote](#)

An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 3919-74-2)

Disclaimer: Initial searches for CAS number 36589-61-4 point to 1,4-Butanedisulfonic acid, sodium salt (1:2). However, the context of the user request strongly suggests an interest in 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a compound of significance in pharmaceutical research. This guide will focus on the latter compound, which has a correct CAS number of 3919-74-2.

Introduction

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid that holds considerable importance in the pharmaceutical industry.^[1] Its primary relevance stems from its role as a key intermediate and a known process-related impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.^{[1][2]} The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored. Therefore, a thorough understanding of the properties and potential hazards of this compound is essential for researchers, scientists, and professionals involved in drug development and quality control.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and associated hazards of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Physicochemical Properties

The compound is a solid at room temperature, typically appearing as a white to cream or pale brown powder.^[1] A summary of its key chemical and physical properties is presented below.

Property	Value	Reference
CAS Number	3919-74-2	[3]
Molecular Formula	C ₁₁ H ₇ ClFNO ₃	[2][4]
Molecular Weight	255.63 g/mol	[2][4]
Appearance	White to cream to yellow to pale brown powder	[1][5]
Melting Point	48-52°C	[6]
Purity	≥98.5 to ≤101.5% (Aqueous acid-base Titration)	[5]
InChI Key	REIPZLFZMOQHJT-UHFFFAOYSA-N	[4][5]
SMILES	CC1=C(C(O)=O)C(=NO1)C1=C(F)C=CC=C1Cl	[5]

Synthesis and Reactivity

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be formed during the manufacturing process of flucloxacillin or as a degradation product.^[1] It is also synthesized independently for use as a reference standard in analytical testing.^[1]

A common synthetic route involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.^[1] An improved synthesis method has been described to prepare the corresponding acyl chloride, which is a key intermediate. This method utilizes bis(trichloromethyl) carbonate in the presence of tetramethylurea and toluene.^[6] The reaction proceeds by adding a toluene solution of bis(trichloromethyl) carbonate to a mixture of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene, followed by refluxing.^[6] This method is presented as an improvement over older methods that

used phosphorus oxychloride or sulfur chloride, which are associated with equipment corrosion and the generation of hazardous waste.^[6]

The carboxylic acid functional group allows for typical reactions such as esterification and amidation.^[1] The isoxazole ring is generally stable but can be susceptible to cleavage under certain conditions.^[1]

Biological Context and Hazards

The primary biological significance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its status as an impurity in flucloxacillin preparations.^[1] While the isoxazole class of compounds is known for a wide range of biological activities, including antibacterial effects, the specific activity of this particular compound is not extensively documented.^{[1][2]} Its presence in a pharmaceutical product necessitates a thorough evaluation of its potential toxicity.

Hazard Identification and Safety Precautions

According to available Safety Data Sheets (SDS), 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is classified as a hazardous substance.

GHS Hazard Statements:

- H315: Causes skin irritation.^{[3][7]}
- H319: Causes serious eye irritation.^{[3][7]}
- H335: May cause respiratory irritation.^{[3][7]}

Signal Word: Warning^{[3][7]}

Hazard Pictogram:

- GHS07 (Exclamation Mark)^[3]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.^[3]

- P264: Wash face, hands and any exposed skin thoroughly after handling.[8]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
- P302+P352: IF ON SKIN: Wash with plenty of water.[7]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
- P312: Call a POISON CENTER or doctor if you feel unwell.

First-Aid Measures

- Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]
- Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]
- Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[7]
- Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Immediate medical attention is required. [8]

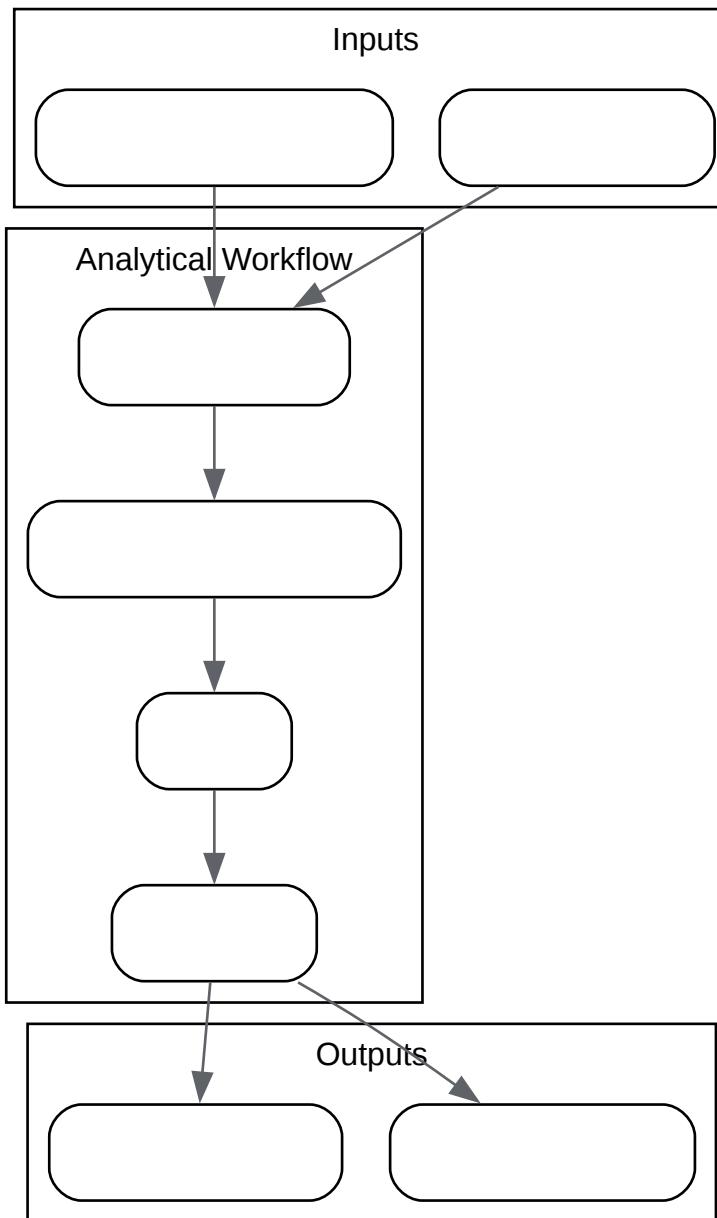
Experimental Protocols

Analytical Method for Impurity Analysis using HPLC

The quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in flucloxacillin is typically performed using High-Performance Liquid Chromatography (HPLC).

Materials:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)


- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable buffer)
- Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
- Flucloxacillin sample

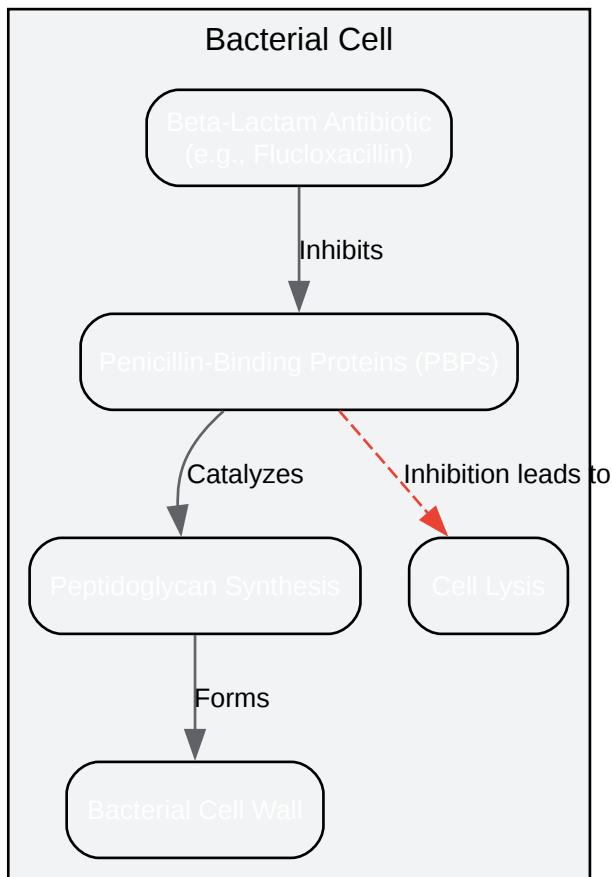
Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.
- Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.
- Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the same solvent as the standard to a known concentration.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column
 - Flow Rate: Typically 1.0 mL/min
 - Injection Volume: Typically 10-20 μ L
 - Detector Wavelength: Set to a wavelength where both flucloxacillin and the impurity have adequate absorbance.
 - Column Temperature: Maintained at a constant temperature, e.g., 25°C.
- Analysis: Inject the standard and sample solutions into the HPLC system. The impurity is identified by comparing the retention time with that of the reference standard. Quantification

is achieved by comparing the peak area of the impurity in the sample with the peak area of the reference standard.

The following diagram illustrates the general workflow for pharmaceutical impurity analysis.

[Click to download full resolution via product page](#)


General Workflow for Pharmaceutical Impurity Analysis.

Signaling Pathways and Mechanism of Action

As 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily considered an impurity of flucloxacillin, its own mechanism of action is not the primary focus of research. However, understanding the mechanism of the parent drug provides important biological context. Flucloxacillin belongs to the beta-lactam class of antibiotics, which act by inhibiting the synthesis of the bacterial cell wall.^[1]

Beta-lactam antibiotics bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.

The following diagram provides a simplified representation of the mechanism of action of beta-lactam antibiotics.

[Click to download full resolution via product page](#)

Simplified Mechanism of Action of Beta-Lactam Antibiotics.

Conclusion

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in the pharmaceutical industry, primarily due to its role as an impurity in the antibiotic flucloxacillin. A thorough understanding of its physicochemical properties, synthesis, and potential hazards is crucial for ensuring the quality and safety of the final drug product. This technical guide provides a consolidated overview of the available information to support the work of researchers, scientists, and drug development professionals in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic... [cymitquimica.com]
- 5. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Request for Quote [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [CAS number 36589-61-4 properties and hazards]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b010914#cas-number-36589-61-4-properties-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com